Lenacil Lenacil Lenacil is a cyclopentapyrimidine that is 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione substituted by a cyclohexyl group at position 3. It has a role as an environmental contaminant, a xenobiotic, a herbicide and an agrochemical.
Brand Name: Vulcanchem
CAS No.: 2164-08-1
VCID: VC0532747
InChI: InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17)
SMILES: C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Lenacil

CAS No.: 2164-08-1

Cat. No.: VC0532747

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lenacil - 2164-08-1

Specification

CAS No. 2164-08-1
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17)
Standard InChI Key ZTMKADLOSYKWCA-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
Canonical SMILES C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
Appearance Solid powder
Melting Point 316.0 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Lenacil (IUPAC name: 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione) features a bicyclic structure combining a pyrimidinedione core with a cyclohexyl substituent. X-ray crystallography reveals a planar pyrimidine ring system fused to a non-planar cyclopentane moiety, creating steric hindrance that influences its soil adsorption characteristics . The compound's melting point is 584.55 K (311.4°C), with negligible vapor pressure (<0.1 mPa at 25°C), explaining its persistence in surface soils .

Table 1: Key Physicochemical Properties of Lenacil

PropertyValueMethod/Source
Molecular weight234.29 g/molNIST WebBook
Water solubility6.2 mg/L (20°C)EFSA Peer Review
Log Kow2.45EFSA Peer Review
pKa9.2 (weak base)ChemicalBook
Soil adsorption (Koc)300-600 mL/gPubMed Study

Synthetic Pathways

Industrial synthesis involves a phosphoric acid-catalyzed condensation between ethyl-2-oxocyclopentanecarboxylate and cyclohexylurea . Recent optimizations have increased yields to 78% by employing microwave-assisted synthesis at 140°C for 45 minutes, reducing byproduct formation compared to traditional thermal methods .

Mechanism of Herbicidal Action

Photosystem II Inhibition

Lenacil disrupts photosynthetic electron transport by binding to the Qb site of the D1 protein in Photosystem II (PSII). This binding affinity (Ki = 0.8 μM) competes with plastoquinone, blocking electron transfer from QA to QB and halting ATP/NADPH production . Resistance studies in Amaranthus retroflexus reveal a Pro264Ser mutation in the psbA gene reduces binding efficiency by 40-fold, explaining cross-resistance patterns with triazine herbicides .

Secondary Metabolic Effects

Post-emergence application (200-400 g ai/ha) induces reactive oxygen species (ROS) accumulation in susceptible weeds, with malondialdehyde levels increasing 3.2-fold within 72 hours . This oxidative stress correlates with chlorophyll degradation rates of 0.15 μg/cm²/hr in Chenopodium album, leading to leaf chlorosis and growth arrest .

Environmental Behavior and Degradation

Soil Persistence

Field studies demonstrate lenacil's half-life (DT₅₀) ranges from 81-150 days across soil types, with clay-loam soils showing enhanced adsorption (Kd = 4.3 L/kg) compared to sandy soils (Kd = 1.8 L/kg) . Microbial degradation accounts for 68% of dissipation, primarily through Pseudomonas and Streptomyces species that hydroxylate the cyclohexyl ring .

Table 2: Environmental Degradation Parameters

MatrixDT₅₀ (days)Major Metabolites
Sandy soil814-hydroxy-lenacil (23%)
Clay-loam soil150Cyclohexanol derivatives (41%)
Sediment32-105Diketone cleavage products (17%)

Aquatic Fate

Hydrolysis studies show pH-dependent stability:

  • pH 5: <5% degradation over 30 days

  • pH 9: DT₅₀ = 41 days under UV irradiation
    Bioaccumulation potential remains low (BCF <50 in Daphnia magna), though chronic exposure at 0.8 μg/L reduces algal growth rates by 35% .

Toxicological Profile

Mammalian Toxicity

Acute oral LD₅₀ values exceed 5,000 mg/kg in rats, classifying lenacil as WHO Category U (unlikely hazardous) . Chronic exposure studies identify a NOAEL of 3.9 mg/kg/day based on testicular atrophy in male rats, with BMDL₁₀ calculations suggesting a 10% risk at 15.7 mg/kg/day .

Agricultural Applications and Resistance Management

Use Patterns

Standard application rates range from 1.2-2.4 kg ai/ha pre-emergence in sugar beets, providing 85-92% control of Amaranthus spp. and Chenopodium album . Tank mixtures with clopyralid (75 g ai/ha) enhance broad-spectrum control while reducing lenacil concentrations by 30% .

Resistance Evolution

Documented resistance in 12 weed species follows two mechanisms:

  • Target-site: PsbA gene mutations (e.g., Pro264Ser) confer 8-45x resistance

  • Metabolic: CYP450-mediated detoxification (3.5x faster in Lolium rigidum)
    Anti-resistance strategies recommend rotating with PSI inhibitors (e.g., paraquat) every third cropping cycle .

Regulatory Status and Risk Mitigation

The 2024 EFSA peer review reaffirmed lenacil's approval with new restrictions:

  • Buffer zones: 10m from water bodies

  • Annual application limits: 1.8 kg ai/ha

  • Mandatory resistance monitoring programs

Ecological risk assessments identified concerns for aquatic plants (TER = 0.8) requiring mitigation through drift-reduction nozzles . The current ADI (0.04 mg/kg/day) and ARfD (0.04 mg/kg) incorporate a 5x uncertainty factor for endocrine effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator